![molecular formula C10H17NO2 B13685786 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by a unique structural framework. The compound’s molecular formula is C10H17NO2, and it is known for its diverse applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one typically involves the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at position 4 of the spiro ring . The reaction conditions often include the use of Grubbs catalyst in an olefin metathesis reaction, although this approach can be complex and expensive .
Industrial Production Methods
Industrial production methods for 9-Methyl-1-oxa-9-azaspiro[5
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s unique spirocyclic structure allows it to interact with the protein’s active site, inhibiting its function and thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one
- 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
- 2-(Trichloromethyl)-1-oxa-4-azaspiro[4.6]undecan-3-one
Uniqueness
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one stands out due to its unique spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom . This structural feature contributes to its diverse biological activities and potential as a drug candidate .
Properties
IUPAC Name |
9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-11-5-3-10(4-6-11)8-9(12)2-7-13-10/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXLEOLGLKEERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(=O)CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

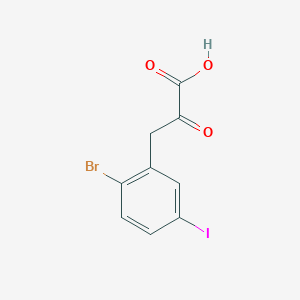


![2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13685717.png)
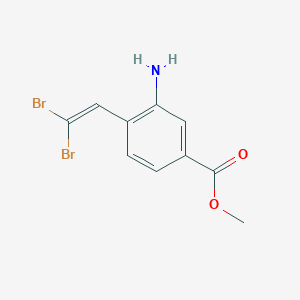
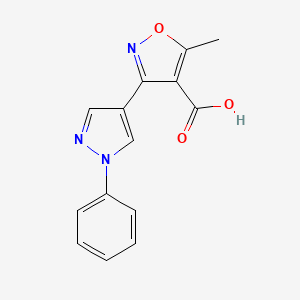
![N-[3-Bromo-4-(4,4-difluoropiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B13685725.png)
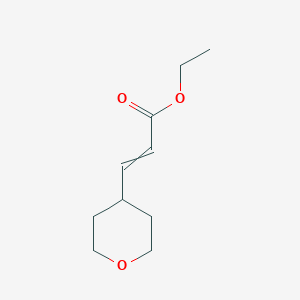

![5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione](/img/structure/B13685753.png)
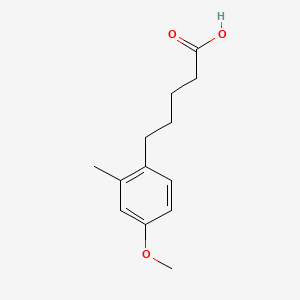
![Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate](/img/structure/B13685763.png)
![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)
